2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of an amino group, a cyclopropyl group, and a pyridin-2-ylmethyl group attached to an acetamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide typically involves the reaction of 2-aminopyridine with cyclopropylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridin-2-ylmethyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide include:
- 2-Aminopyridine
- Cyclopropylamine derivatives
- Pyridin-2-ylmethyl derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-7-11(15)14(10-4-5-10)8-9-3-1-2-6-13-9/h1-3,6,10H,4-5,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKQBMUXAKRJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=N2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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